molecular formula C22H18Cl2FNO3 B14079728 [cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate

[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate

Cat. No.: B14079728
M. Wt: 440.3 g/mol
InChI Key: QQODLKZGRKWIFG-WFGJKAKNSA-N
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Description

[Cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate is a synthetic pyrethroid compound. Pyrethroids are a class of synthetic chemicals modeled after the natural pyrethrins found in chrysanthemum flowers. This compound is known for its potent insecticidal properties and is widely used in agriculture and public health to control a variety of pests.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate typically involves the reaction of 3-phenoxybenzaldehyde with 4-fluorobenzyl cyanide to form the intermediate [cyano-(4-fluoro-3-phenoxyphenyl)methyl] compound. This intermediate is then reacted with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often formulated into various pesticide formulations such as emulsifiable concentrates, wettable powders, and granules for agricultural use .

Chemical Reactions Analysis

Types of Reactions

[Cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

[Cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate has several scientific research applications:

Mechanism of Action

The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, causing prolonged depolarization and paralysis. This leads to the eventual death of the insect. The molecular targets and pathways involved include the sodium channels and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate is unique due to its high potency and stability. The presence of the cyano group and the dichloroethenyl moiety enhances its insecticidal activity and resistance to degradation, making it highly effective against a broad spectrum of pests .

Properties

Molecular Formula

C22H18Cl2FNO3

Molecular Weight

440.3 g/mol

IUPAC Name

[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/i1D3,2D3

InChI Key

QQODLKZGRKWIFG-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C([2H])([2H])[2H]

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

Origin of Product

United States

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